

# physical and chemical properties of (5-Methylthiophen-2-yl)methanamine hydrochloride

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## Compound of Interest

Compound Name: (5-Methylthiophen-2-yl)methanamine hydrochloride

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## An In-depth Technical Guide to (5-Methylthiophen-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(5-Methylthiophen-2-yl)methanamine hydrochloride** is a chemical compound belonging to the thiophene class, a heterocyclic aromatic ring containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthesis route with detailed experimental protocols, analytical methods for purity assessment, and a discussion of its potential biological activities based on the characteristics of related thiophene compounds.

### Physicochemical Properties

A summary of the known and predicted physical and chemical properties of **(5-Methylthiophen-2-yl)methanamine hydrochloride** is presented below.

Property	Value	Source
Chemical Name	(5-Methylthiophen-2-yl)methanamine hydrochloride	-
CAS Number	171661-55-5	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> CINS	[1]
Molecular Weight	163.67 g/mol	-
Melting Point	191-193 °C	-
Boiling Point (of free amine)	67-68 °C at 3 mmHg (Predicted)	[2]
Density (of free amine)	~1.1 g/mL (Predicted)	[2]
Solubility	No data available. Expected to be soluble in water and lower alcohols.	-
pKa	No data available.	-

Predicted Spectroscopic Data for the Free Amine, (5-Methylthiophen-2-yl)methanamine:

- <sup>1</sup>H NMR: Predicted chemical shifts are approximately:
  - δ 2.4 (s, 3H, -CH<sub>3</sub>)
  - δ 3.9 (s, 2H, -CH<sub>2</sub>NH<sub>2</sub>)
  - δ 6.6 (d, 1H, thiophene ring H)
  - δ 6.8 (d, 1H, thiophene ring H)
  - The NH<sub>2</sub> protons would likely appear as a broad singlet.
- <sup>13</sup>C NMR: Predicted chemical shifts are approximately:
  - δ 15.0 (-CH<sub>3</sub>)

- $\delta$  40.0 (-CH<sub>2</sub>NH<sub>2</sub>)
- $\delta$  124.0 (thiophene ring CH)
- $\delta$  125.0 (thiophene ring CH)
- $\delta$  140.0 (thiophene ring C-CH<sub>3</sub>)
- $\delta$  145.0 (thiophene ring C-CH<sub>2</sub>NH<sub>2</sub>)[3][4][5][6]

## Experimental Protocols

### Synthesis

A plausible and common synthetic route to **(5-Methylthiophen-2-yl)methanamine hydrochloride** involves a two-step process starting from 2-methylthiophene: Vilsmeier-Haack formylation to produce the intermediate aldehyde, followed by reductive amination and subsequent hydrochloride salt formation.

#### Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the thiophene ring.[7]

- Materials: 2-Methylthiophene, Phosphorus oxychloride (POCl<sub>3</sub>), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
- Procedure:
  - In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in DCM to 0 °C in an ice bath.
  - Slowly add POCl<sub>3</sub> dropwise to the cooled DMF solution while maintaining the temperature below 10 °C.
  - After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

- Add 2-methylthiophene dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
- After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-2-thiophenecarboxaldehyde.
- Purify the crude product by vacuum distillation.

## Step 2: Synthesis of **(5-Methylthiophen-2-yl)methanamine Hydrochloride**

This step involves the reductive amination of the aldehyde followed by the formation of the hydrochloride salt.

- Materials: 5-Methyl-2-thiophenecarboxaldehyde, Ammonium acetate, Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), Methanol, Diethyl ether, Hydrochloric acid (ethanolic or gaseous).
- Procedure:
  - Dissolve 5-methyl-2-thiophenecarboxaldehyde and a large excess of ammonium acetate in methanol.
  - Add sodium cyanoborohydride portion-wise to the solution at room temperature.
  - Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.
  - Once the reaction is complete, remove the methanol under reduced pressure.

- Dissolve the residue in water and extract with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate and filter.
- To the ethereal solution, add a solution of hydrochloric acid in ethanol (or bubble HCl gas) until precipitation is complete.
- Collect the white precipitate of **(5-Methylthiophen-2-yl)methanamine hydrochloride** by filtration.
- Wash the solid with cold diethyl ether and dry under vacuum.[\[8\]](#)[\[9\]](#)

#### Purification:

The crude hydrochloride salt can be purified by recrystallization.[\[8\]](#)[\[10\]](#)[\[11\]](#)

- Procedure:
  - Dissolve the crude product in a minimal amount of hot methanol or ethanol.
  - If necessary, filter the hot solution to remove any insoluble impurities.
  - Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
  - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of **(5-Methylthiophen-2-yl)methanamine hydrochloride**.

- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions (suggested):
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).

- Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm (based on the thiophene chromophore).
- Procedure:
  - Prepare a standard solution of the purified compound at a known concentration in the mobile phase.
  - Prepare the sample solution at a similar concentration.
  - Inject both the standard and sample solutions into the HPLC system.
  - The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

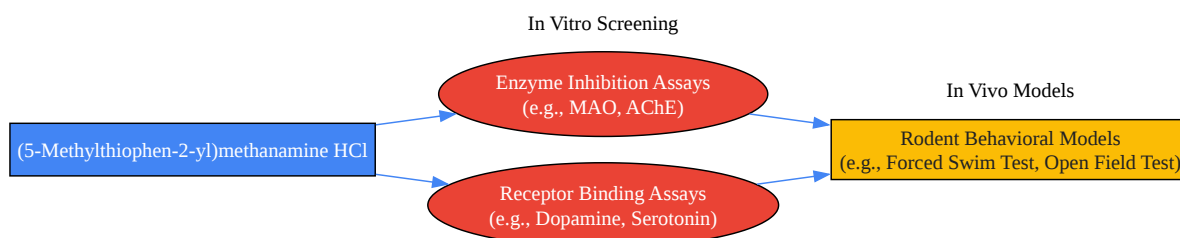
## Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for **(5-Methylthiophen-2-yl)methanamine hydrochloride**, the thiophene scaffold is present in numerous biologically active compounds. Therefore, it is plausible that this compound may exhibit certain pharmacological effects.

## Potential Neurological Effects

Thiophene derivatives have been shown to possess a range of activities within the central nervous system (CNS).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) Some have demonstrated anticonvulsant, antidepressant, and antipsychotic properties. The lipophilicity of the thiophene ring may facilitate crossing the blood-brain barrier.[\[21\]](#)

Proposed Experimental Workflow for Neurological Activity Screening:



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Caption: Proposed workflow for screening neurological activity.

## Potential Antimicrobial Activity

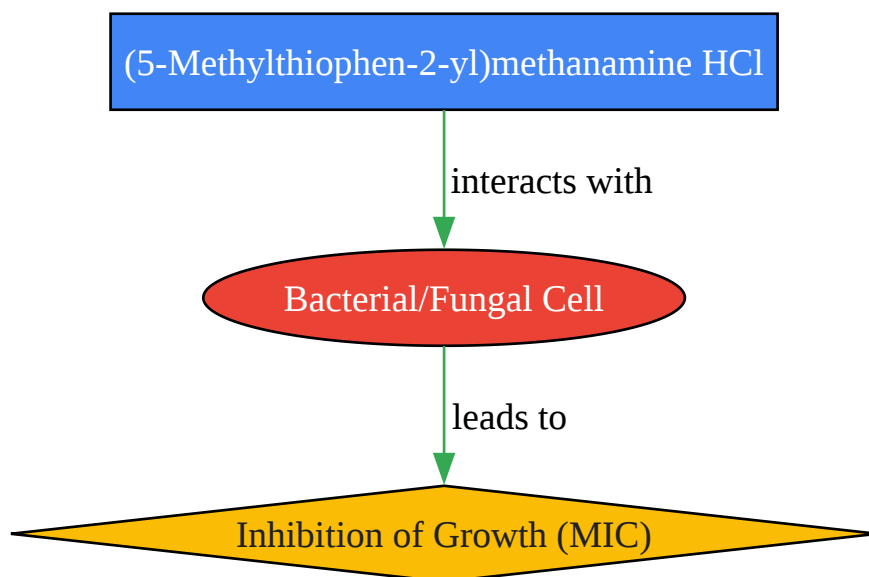
Many thiophene derivatives have been reported to exhibit antibacterial and antifungal properties.[22][23][24][25][26] The sulfur atom in the thiophene ring is often implicated in these activities.

Proposed Experimental Protocol for Antimicrobial Screening:

- Microorganisms: A panel of clinically relevant bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*).
- Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
- Procedure:
  - Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate.
  - Inoculate each well with a standardized suspension of the test microorganism.
  - Incubate the plates under appropriate conditions.

- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Logical Relationship for Antimicrobial Activity:



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Caption: Logical flow of antimicrobial screening.

## Safety Information

- Hazard Statements: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.
- Precautionary Statements: Do not breathe dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[1]

## Conclusion

**(5-Methylthiophen-2-yl)methanamine hydrochloride** is a readily synthesizable compound with potential for biological activity, given the known properties of the thiophene class of molecules. This guide provides a foundational understanding of its properties and outlines protocols for its synthesis and analysis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

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